molecular formula C13H20N2O2 B15358613 4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol

4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol

Cat. No.: B15358613
M. Wt: 236.31 g/mol
InChI Key: NNSMNGHJYZNICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol is an organic compound with the molecular formula C14H22N2O2 This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a piperazine ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol typically involves the reaction of 4-ethylpiperazine with a benzyl halide derivative. One common method is to react 4-ethylpiperazine with 3,5-dihydroxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzene-1,3-diol
  • 4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine
  • 4-[(4-Ethylpiperazin-1-yl)methyl]phenol

Uniqueness

4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and the ethyl-substituted piperazine ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H20N2O2/c1-2-14-5-7-15(8-6-14)10-11-3-4-12(16)9-13(11)17/h3-4,9,16-17H,2,5-8,10H2,1H3

InChI Key

NNSMNGHJYZNICL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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